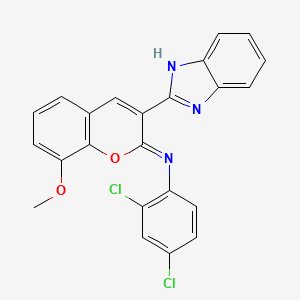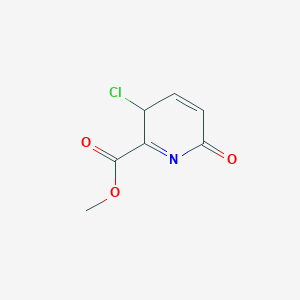
methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate is a heterocyclic compound with significant importance in organic chemistry It features a pyridine ring substituted with a chlorine atom, a keto group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate typically involves the chlorination of 6-oxo-3H-pyridine-2-carboxylic acid followed by esterification. The chlorination can be achieved using thionyl chloride or phosphorus oxychloride under reflux conditions. The resulting 3-chloro-6-oxo-3H-pyridine-2-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
化学反应分析
Types of Reactions: Methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Methyl 3-chloro-6-hydroxy-3H-pyridine-2-carboxylate.
Oxidation: Oxidized pyridine derivatives.
科学研究应用
Methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .
相似化合物的比较
- Methyl 3-hydroxy-6-oxo-3H-pyridine-2-carboxylate
- Methyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate
- Methyl 3-iodo-6-oxo-3H-pyridine-2-carboxylate
Comparison: Methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro derivative is more commonly used due to its balance of reactivity and stability. The hydroxy analog, on the other hand, exhibits different chemical behavior due to the presence of a hydroxyl group instead of a halogen .
属性
分子式 |
C7H6ClNO3 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC 名称 |
methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-4H,1H3 |
InChI 键 |
JCUOYQGTWOEAHS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=O)C=CC1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12346569.png)
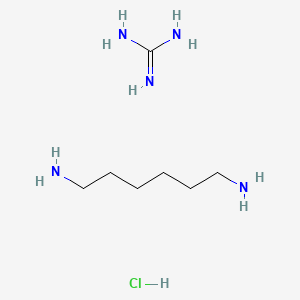
![(Z)-3-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12346575.png)

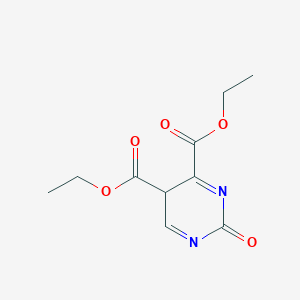
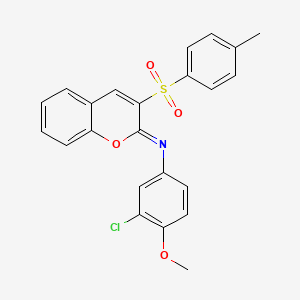
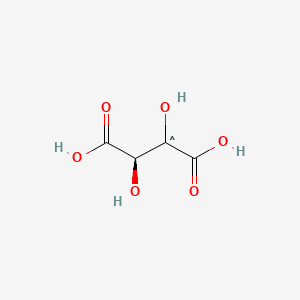
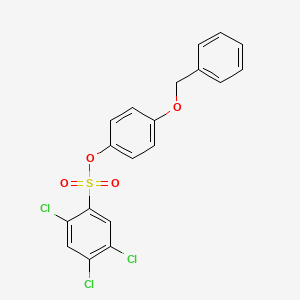
![Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B12346615.png)
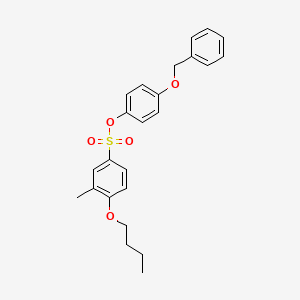
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346636.png)
![4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B12346637.png)
![N-[(1S)-1-cyclohexylethyl]-N-[(1S)-1-phenylethyl]-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-amine](/img/structure/B12346644.png)
